molecular formula C11H18N4O B2925997 N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine CAS No. 2200805-35-0

N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine

Cat. No.: B2925997
CAS No.: 2200805-35-0
M. Wt: 222.292
InChI Key: AYVQBOIYSYZTBF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-amine core with a methoxy group attached to the 2-position and a 1-methylpyrrolidin-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core. This can be achieved through a condensation reaction between an appropriate amine and a β-diketone or β-ketoester, followed by cyclization. The methoxy group and the 1-methylpyrrolidin-3-yl substituent are then introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors, with precise control over reaction conditions such as temperature, pressure, and pH. Catalysts may be employed to enhance reaction rates and yields, and purification steps are implemented to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including hydroxylated or carboxylated products.

  • Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes.

Industry: The compound is utilized in the manufacturing of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Nicotine: Another compound with a pyrrolidinyl group, known for its stimulant effects.

  • Pyrrolidinone derivatives: These compounds share structural similarities and are used in various pharmaceutical applications.

Uniqueness: N,N-Dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine stands out due to its specific structural features and potential applications in diverse fields. Its unique combination of functional groups allows for a wide range of chemical transformations and biological activities.

Properties

IUPAC Name

N,N-dimethyl-2-(1-methylpyrrolidin-3-yl)oxypyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-14(2)10-4-6-12-11(13-10)16-9-5-7-15(3)8-9/h4,6,9H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVQBOIYSYZTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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